molecular formula C19H18N2O3 B124139 6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester CAS No. 388633-49-6

6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester

Cat. No.: B124139
CAS No.: 388633-49-6
M. Wt: 322.4 g/mol
InChI Key: RAIBNOMOXBOLDF-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

388633-49-6

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

ethyl 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-oxoacetate

InChI

InChI=1S/C19H18N2O3/c1-4-24-19(23)18(22)17-16(14-8-5-12(2)6-9-14)20-15-10-7-13(3)11-21(15)17/h5-11H,4H2,1-3H3

InChI Key

RAIBNOMOXBOLDF-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)C1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)C(=O)C1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of potassium monoethyl oxalate (84.3 g; 0.54 mols) in methylene chloride (395 mL) is added dropwise with phosphorous oxychloride (82.8 g; 0.54 mols) keeping the temperature at about 30° C. After 4÷6 hours, 2-(4-methylphenyl)-6-methylimidazo[1,2-a]-pyridine (100.0 g; 0.45 mols) is added, keeping the temperature below 35° C. The resulting suspension is added dropwise with triethylamine (50.5 g; 0.50 mols) keeping the mixture at the reflux temperature. After one hour under these conditions, the reaction mixture is cooled to 5÷10° C. and poured into a suspension of sodium carbonate (95 g; 0.89 mols) in water (500 mL) keeping the temperature below 35° C. The phases are separated and the upper aqueous phase is reextracted with methylene chloride (45 mL). The combined organic phases are washed with water (45 mL) and concentrated to a residue under vacuum. The solid residue is taken up in ethanol (590 mL), heated to dissolution and left to crystallize. After cooling to about 0° C. the solid is filtered, washed with ethanol and dried at 50° C. under vacuum to obtain ethyl 2-(4-methylphenyl)-6-methylimidazo[1,2-a]-pyridine-3-glyoxalate (141.5 g, 99.5% titre, 97.5% yield).
Name
potassium monoethyl oxalate
Quantity
84.3 g
Type
reactant
Reaction Step One
Quantity
395 mL
Type
solvent
Reaction Step One
Quantity
82.8 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
50.5 g
Type
reactant
Reaction Step Four
Quantity
95 g
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

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